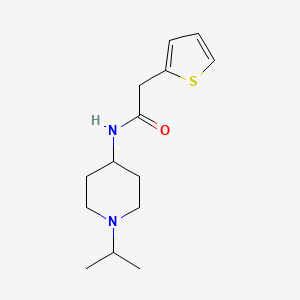
2-(2,4,6-trichlorophenoxy)ethyl (3-chloro-4-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,6-trichlorophenoxy)ethyl (3-chloro-4-methoxyphenyl)carbamate, also known as triclosan, is a synthetic organic compound with broad-spectrum antimicrobial properties. It is commonly used in personal care products, such as soaps, toothpaste, and deodorants, as well as in household products, such as cutting boards and kitchen utensils. Triclosan has been the subject of extensive scientific research due to its widespread use and potential impact on human health and the environment.
Mécanisme D'action
Triclosan works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase (ENR), which is essential for bacterial cell wall synthesis. By blocking this enzyme, 2-(2,4,6-trichlorophenoxy)ethyl (3-chloro-4-methoxyphenyl)carbamate prevents the growth and replication of bacteria, making it an effective antimicrobial agent.
Biochemical and Physiological Effects:
Triclosan has been shown to have a variety of biochemical and physiological effects on both bacteria and human cells. In addition to its antimicrobial activity, this compound has been found to have anti-inflammatory and antioxidant properties, as well as the ability to disrupt hormone signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Triclosan has several advantages as a research tool, including its broad-spectrum antimicrobial activity and ability to penetrate bacterial cell walls. However, its use in lab experiments is limited by its potential toxicity and environmental impact. Researchers must take precautions to ensure proper handling and disposal of 2-(2,4,6-trichlorophenoxy)ethyl (3-chloro-4-methoxyphenyl)carbamate to minimize its impact on the environment.
Orientations Futures
There are several potential future directions for research on 2-(2,4,6-trichlorophenoxy)ethyl (3-chloro-4-methoxyphenyl)carbamate. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Another area of research is the investigation of this compound's impact on aquatic ecosystems and the development of more environmentally friendly alternatives. Additionally, further studies are needed to fully understand the potential health effects of this compound exposure in humans.
Méthodes De Synthèse
Triclosan can be synthesized through a multistep process starting with 2,4,6-trichlorophenol and 3-chloro-4-methoxyaniline. The two compounds are reacted together in the presence of a base and a coupling agent to form the desired product. The synthesis of 2-(2,4,6-trichlorophenoxy)ethyl (3-chloro-4-methoxyphenyl)carbamate can be optimized by controlling the reaction conditions and using high-purity starting materials.
Applications De Recherche Scientifique
Triclosan has been widely studied for its antimicrobial properties and potential impact on human health and the environment. It has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Propriétés
IUPAC Name |
2-(2,4,6-trichlorophenoxy)ethyl N-(3-chloro-4-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4NO4/c1-23-14-3-2-10(8-11(14)18)21-16(22)25-5-4-24-15-12(19)6-9(17)7-13(15)20/h2-3,6-8H,4-5H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKJXJQLWVSBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OCCOC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4982927.png)
![1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B4982931.png)
![3-ethynyl-N-[4-(4-{[(3-ethynylphenyl)amino]carbonyl}phenoxy)phenyl]benzamide](/img/structure/B4982938.png)

![2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4982942.png)
![6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B4982947.png)

![N-(4-ethoxyphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4982969.png)
![4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoic acid](/img/structure/B4982970.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4982972.png)
![N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4982979.png)

![1,8-dibromo-17-(2-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4982985.png)

